Cas no 174634-09-4 (TAS 103 Dihydrochloride)

TAS 103 Dihydrochloride is een synthetische chemische verbinding met potentieel antitumoractiviteit. Het behoort tot de klasse van topoisomerase-remmers en werkt door interferentie met DNA-replicatieprocessen in kankercellen. De dihydrochloride-vorm verbetert de oplosbaarheid en stabiliteit, wat gunstig is voor farmaceutische formuleringen. In preklinische studies heeft TAS 103 Dihydrochloride remmende effecten getoond op verschillende tumorcellijnen, met name bij resistente vormen. De verbinding wordt onderzocht vanwege zijn mogelijkheid om multidrug-resistentie te omzeilen. Zuiverheid en consistentie zijn gegarandeerd door geavanceerde analytische controles (HPLC, MS). Geschikt voor onderzoeksdoeleinden in oncologie en moleculaire biologie.
TAS 103 Dihydrochloride structure
TAS 103 Dihydrochloride structure
Productnaam:TAS 103 Dihydrochloride
CAS-nummer:174634-09-4
MF:C20H21Cl2N3O2
MW:406.305642843246
MDL:MFCD00943251
CID:1360808
PubChem ID:135413532

TAS 103 Dihydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 6-[2-(Dimethylamino)ethylamino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
    • BMS-247615
    • TAS-103
    • 6-{[2-(dimethylamino)ethyl]amino}-3H-indeno[2,1-c]quinoline-3,7(5H)-dione dihydrochloride
    • 6-[2-(dimethylamino)ethylamino]-5H-indeno[2,1-c]quinoline-3,7-dione,dihydrochloride
    • TAS103 dihydrochloride
    • BMS247615 dihydrochloride
    • BMS-247615 dihydrochloride
    • TAS 103
    • TAS-103(2HCl)
    • BMS-247615-2HCl
    • TAS-103(BMS-247615)
    • TAS-103 (dihydrochloride)
    • 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
    • BMS 247615 dihydrochloride
    • 1X260YUP2P
    • 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
    • 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
    • 7H-indeno[2,1-c]quinolin-7-one, 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-, dihydrochloride
    • 7H-Indeno(2,1-c)quinolin-7-one, 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-
    • TAS-103 dihydrochloride
    • 6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-HYDROXY-7H-INDENO[2,1-C]QUINOLIN-7-ONE DIHYDROCHLORIDE
    • BCP10009
    • 6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;dihydrochloride
    • HY-13758A
    • 6-(2-(dimethylamino)ethylamino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
    • TAS-103 (dihydrochloride)
    • CS-3272
    • TAS-103 HCl salt (BMS-247615)
    • TAS 103 2HCl
    • MFCD00943251
    • .6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride
    • TAS 103 dihydrochloride
    • DTXSID20938538
    • ZGA63409
    • 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-onedihydrochloride
    • 174634-09-4
    • tas-103 free base dihydrochloride
    • 6-[2-(dimethylamino)ethylamino]-5H-indeno[2,1-c]quinoline-3,7-dione dihydrochloride
    • AKOS032947223
    • 7H-Indeno(2,1-c)quinolin-7-one, 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-, dihydrochloride
    • DA-43515
    • AS-74647
    • EX-A455
    • TAS-103 2HCl
    • TAS-103 2HCl?
    • UNII-1X260YUP2P
    • 6-[2-(dimethylamino)ethylamino]-5H-indeno[2,1-c]quinoline-3,7-dione;dihydrochloride
    • SCHEMBL1333536
    • 7H-Indeno[2,1-c]quinolin-7-one, 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-, hydrochloride (1:2)
    • TAS 103 Dihydrochloride
    • MDL: MFCD00943251
    • Inchi: 1S/C20H19N3O2.2ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);2*1H
    • InChI-sleutel: HAYAYGFVSIWSGQ-UHFFFAOYSA-N
    • LACHT: Cl[H].Cl[H].O=C1C2=C([H])C([H])=C([H])C([H])=C2C2C3C([H])=C([H])C(=C([H])C=3N=C(C=21)N([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])O[H]

Berekende eigenschappen

  • Exacte massa: 405.10100
  • Monoisotopische massa: 405.1010823g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 497
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 65.5

Experimentele eigenschappen

  • PSA: 65.20000
  • LogboekP: 4.39000

TAS 103 Dihydrochloride Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

TAS 103 Dihydrochloride Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
DC Chemicals
DC8536-1 g
TAS-103 2HCl
174634-09-4 >98%
1g
$2200.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49886-100mg
TAS-103 dihydrochloride (BMS-247615 dihydrochloride)
174634-09-4 98%
100mg
¥8469.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7309-5 mg
TAS-103 (dihydrochloride)
174634-09-4
5mg
¥997.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T92370-100mg
TAS-103 dihydrochloride
174634-09-4 98%
100mg
¥1993.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7309-100 mg
TAS-103 (dihydrochloride)
174634-09-4
100MG
¥8700.00 2022-02-28
Axon Medchem
2914-25 mg
TAS-103 dihydrochloride
174634-09-4 99%
25mg
€325.00 2023-07-10
TRC
T007725-5mg
TAS 103 Dihydrochloride
174634-09-4
5mg
$138.00 2023-05-17
ChemScence
CS-3272-100mg
TAS-103 dihydrochloride
174634-09-4 99.70%
100mg
$1140.0 2022-04-27
Axon Medchem
2914-5 mg
TAS-103 dihydrochloride
174634-09-4 99%
5mg
€95.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7309-1 mg
TAS-103 (dihydrochloride)
174634-09-4
1mg
¥727.00 2022-02-28

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:174634-09-4)TAS 103 Dihydrochloride
A855882
Zuiverheid:99%/99%/99%
Hoeveelheid:25mg/50mg/100mg
Prijs ($):164.0/277.0/471.0